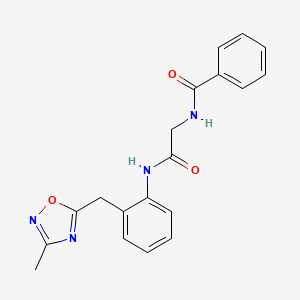

N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide

Descripción

N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 3-methyl-1,2,4-oxadiazole moiety via a phenylamino-oxoethyl bridge. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry . The compound’s synthesis likely involves coupling reactions between substituted benzamides and oxadiazole-bearing intermediates, as evidenced by analogous procedures in the literature (e.g., cesium carbonate-mediated alkylation in DMF) .

Propiedades

IUPAC Name |

N-[2-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]anilino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-13-21-18(26-23-13)11-15-9-5-6-10-16(15)22-17(24)12-20-19(25)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCGHXKCBLAHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide is , with a molecular weight of approximately 344.38 g/mol. The compound features a 1,2,4-oxadiazole ring, which is known for its bioactivity and stability.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. In vitro studies have shown that N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide can induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 12.5 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. A study evaluated its efficacy against common pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anti-inflammatory Effects

In vivo studies have shown that N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide can reduce inflammation markers in animal models of arthritis. The compound demonstrated a significant reduction in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Polymer Chemistry

The incorporation of oxadiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound can serve as a monomer for synthesizing high-performance polymers with potential applications in electronics and coatings.

Case Study: Synthesis of Oxadiazole-Based Polymers

A recent study synthesized a series of polymers using N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide as a key monomer. The resulting polymers exhibited:

| Property | Value |

|---|---|

| Thermal Decomposition Temperature (T_d) | 350 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 15% |

These properties indicate the potential use of these polymers in high-temperature applications.

Photonic Devices

Due to its unique electronic properties, the compound is being investigated for use in organic light-emitting diodes (OLEDs). Preliminary results show that devices incorporating this compound exhibit improved efficiency and stability compared to traditional materials.

Mecanismo De Acción

The mechanism of action of N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a bioisostere of amide, providing better hydrolytic and metabolic stability . This stability allows the compound to effectively inhibit enzymes and modulate biological pathways, contributing to its therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Compound 45 () :

- Structure: N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide

- Key Differences: Replaces the amino-oxoethyl linker in the target compound with a thioether (-S-) bridge. The thio group may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the amide-oxygen in the target compound.

- Implications : Thioether linkages are associated with improved metabolic stability but may alter target selectivity .

Compound 50 () :

- Structure: N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (same as Compound 45 but with positional isomerism).

- Key Differences : Similar to Compound 45 but differs in substituent placement, highlighting the role of regiochemistry in modulating bioactivity .

Compound in :

- Structure: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide

Analogues with Alternative Heterocycles

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :

- Structure : Contains a benzamide linked to a hydroxylated tertiary alcohol.

- Key Differences: Lacks the 1,2,4-oxadiazole ring but includes an N,O-bidentate directing group.

Compound in :

- Structure: 3-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide

- Key Differences : Uses a 1,3,4-oxadiazole instead of 1,2,4-oxadiazole, altering ring electronics and steric profile. The tetrahydro-2H-pyran moiety introduces conformational rigidity, which may influence pharmacokinetics .

Pharmacologically Active Analogues

Sulfentrazone () :

- Structure : N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide

- Key Differences : A triazole-containing herbicide. While structurally distinct, it shares the use of nitrogen-rich heterocycles for bioactivity, underscoring the broader relevance of such motifs in agrochemical design .

Compounds in :

- Structure : Derivatives with pyrazole and thiazole cores.

Actividad Biológica

N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide, a compound featuring a 1,2,4-oxadiazole moiety, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide is , with a molecular weight of 367.5 g/mol. The presence of the 1,2,4-oxadiazole ring is significant as it is known to enhance the biological activity of various compounds.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial activity. A study highlighted that compounds containing this ring structure demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 21c | M. tuberculosis | 4–8 µM |

| 30 | Clostridium difficile | 0.003–0.03 µg/mL |

| 31a | Neisseria gonorrhoeae | 0.03–0.125 μg/mL |

The compound may exhibit similar antimicrobial properties due to the structural similarity with other oxadiazole derivatives that have been studied.

Cytotoxic Effects

The cytotoxic potential of oxadiazole-containing compounds has been documented in various studies. For example, certain derivatives have shown significant cytotoxicity against cancer cell lines such as A-431 and Jurkat cells . The structure activity relationship (SAR) indicates that modifications on the phenyl ring can enhance cytotoxic effects.

Table 2: Cytotoxicity Data for Oxadiazole Compounds

The mechanisms through which oxadiazole derivatives exert their biological effects are multifaceted. For instance, some compounds act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication . Additionally, the ability to disrupt cellular processes such as biofilm formation and virulence factors in bacteria has been noted.

Case Studies and Research Findings

A notable case study involved a series of oxadiazole derivatives synthesized to evaluate their antitubercular activity. The most potent derivatives showed significant inhibition against both susceptible and drug-resistant strains of M. tuberculosis . This underscores the therapeutic potential of oxadiazole-containing compounds in treating resistant infections.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including oxadiazole ring formation and amide coupling. For oxadiazole synthesis, cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC) is common. Subsequent coupling of intermediates, such as 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline with benzamide derivatives, requires activating agents like HATU or EDC in solvents such as DMF. Reaction conditions (e.g., 60–80°C, inert atmosphere) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) should be optimized to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-resolution techniques are critical:

- NMR spectroscopy (¹H/¹³C) confirms functional groups and connectivity (e.g., oxadiazole C=N at ~160–170 ppm in ¹³C NMR).

- Mass spectrometry (MS) verifies molecular weight (e.g., ESI-MS with [M+H]+ ion matching theoretical mass).

- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 254 nm).

- Elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. What strategies can optimize the yield of oxadiazole ring formation during synthesis?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Catalysis : Additives like pyridine or DMAP can enhance cyclization efficiency.

- Temperature control : Gradual heating (e.g., 50°C → 80°C over 2 hours) minimizes decomposition.

- Workup : Quenching with ice-water precipitates the product, reducing losses during extraction. Yields >70% are achievable with these adjustments .

Q. How can conflicting data on the compound’s biological targets be resolved?

- Methodological Answer :

- Comparative binding assays : Use SPR (surface plasmon resonance) to measure affinity for suspected targets (e.g., kinases, GPCRs) and compare with structurally similar compounds (e.g., analogs from ).

- X-ray crystallography or cryo-EM resolves binding modes, distinguishing true interactions from assay artifacts.

- Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets in cell lines can validate functional relevance .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

- Methodological Answer :

- Fluorescence-based assays : Monitor enzyme activity (e.g., proteases, phosphatases) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for trypsin-like proteases).

- IC₅₀ determination : Dose-response curves (0.1–100 µM) with triplicate measurements ensure reproducibility.

- Thermal shift assays : Detect target engagement by measuring protein melting temperature shifts (ΔTm > 2°C indicates binding) .

Q. How to design experiments to determine the compound’s mechanism of action?

- Methodological Answer :

- Transcriptomics/proteomics : RNA-seq or LC-MS/MS identifies differentially expressed genes/proteins post-treatment.

- Molecular dynamics simulations : Predict binding stability (e.g., 100-ns simulations in GROMACS) for hypothesized targets.

- Mutagenesis studies : Introduce point mutations in active sites (e.g., Ser195Ala in serine proteases) to test activity loss.

- Pathway analysis : Tools like STRING or KEGG map affected pathways (e.g., apoptosis, inflammation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across structural analogs?

- Methodological Answer :

- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends (e.g., SAR for oxadiazole substituents).

- Free-energy perturbation (FEP) calculations : Quantify the impact of structural variations (e.g., methyl vs. cyclopropyl groups) on binding energy.

- Orthogonal assays : Validate hits using unrelated techniques (e.g., MST (microscale thermophoresis) vs. ITC (isothermal titration calorimetry)) to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.